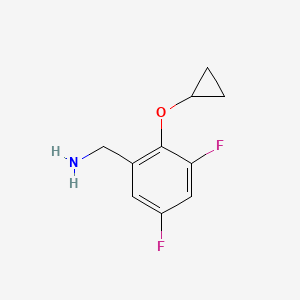

2-Cyclopropoxy-3,5-difluorobenzylamine

Description

2-Cyclopropoxy-3,5-difluorobenzylamine (CAS: 2169474-40-0) is a substituted benzylamine derivative featuring a cyclopropoxy group at the 2-position and fluorine atoms at the 3- and 5-positions of the aromatic ring. This compound is of interest in medicinal and synthetic chemistry due to its unique electronic and steric properties, which may influence reactivity, binding affinity, or metabolic stability in drug discovery contexts .

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

(2-cyclopropyloxy-3,5-difluorophenyl)methanamine |

InChI |

InChI=1S/C10H11F2NO/c11-7-3-6(5-13)10(9(12)4-7)14-8-1-2-8/h3-4,8H,1-2,5,13H2 |

InChI Key |

CFLRORUBQMMPLH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2F)F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-3,5-difluorobenzylamine typically involves the reaction of 3,5-difluorobenzylamine with cyclopropyl alcohol under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the cyclopropoxy group.

Industrial Production Methods: In an industrial setting, the production of 2-Cyclopropoxy-3,5-difluorobenzylamine may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

Oxidation: 2-Cyclopropoxy-3,5-difluorobenzylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-Cyclopropoxy-3,5-difluorobenzylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3,5-difluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and fluorine atoms play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- In contrast, the cyclopropoxy group in 2-cyclopropoxy-3,5-difluorobenzylamine may confer steric hindrance and moderate electron-donating properties .

- Biological Relevance: Benzylamine derivatives are often explored for amine-related bioactivities (e.g., enzyme inhibition). The fluorine atoms in 2-cyclopropoxy-3,5-difluorobenzylamine could improve metabolic stability compared to non-fluorinated analogs, a common strategy in drug design.

Hypothesized Physicochemical Properties

- Solubility : The polar benzylamine group may enhance water solubility relative to nitro- or bromo-substituted benzenes.

Biological Activity

2-Cyclopropoxy-3,5-difluorobenzylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Cyclopropoxy-3,5-difluorobenzylamine is with a molecular weight of approximately 223.23 g/mol. The compound features a cyclopropoxy group attached to a difluorobenzylamine moiety, which contributes to its distinct chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | 2-Cyclopropoxy-3,5-difluorobenzylamine |

| Structural Features | Cyclopropoxy group, difluorobenzene |

Synthesis

The synthesis of 2-Cyclopropoxy-3,5-difluorobenzylamine typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Cyclopropoxy Group : This can be achieved through cyclopropanation reactions.

- Introduction of the Difluorobenzylamine Moiety : This involves nucleophilic substitution reactions where difluorobenzene derivatives are used.

The biological activity of 2-Cyclopropoxy-3,5-difluorobenzylamine is likely influenced by its interaction with various biological targets. Research indicates that compounds with similar structures may exhibit:

- Antiviral Activity : Potentially inhibiting viral replication mechanisms.

- Anticancer Properties : Interacting with specific pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

- Antiviral Studies : A study indicated that compounds with structural similarities to 2-Cyclopropoxy-3,5-difluorobenzylamine showed significant inhibition of viral fusion processes in vitro. For instance, compounds were tested against influenza virus strains, demonstrating dose-dependent inhibition with IC50 values ranging from 10 µM to 50 µM depending on the specific viral strain and conditions used .

- Cytotoxicity Assays : In cytotoxicity assays conducted on various cancer cell lines, the compound displayed moderate cytotoxic effects, with IC50 values indicating potential for further development as an anticancer agent.

- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties, including good solubility and metabolic stability, which are critical for therapeutic applications.

Comparative Analysis

To better understand the potential of 2-Cyclopropoxy-3,5-difluorobenzylamine compared to other similar compounds, a comparative analysis was conducted:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-Cyclopropoxy-3,5-difluorobenzylamine | Antiviral, Anticancer | 10 - 50 |

| 3,5-Difluorobenzylamine | Moderate cytotoxicity | 20 - 60 |

| Cyclopropylmethylamine | Limited antiviral activity | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.